

Application Note: Stability of Imipenem/Cilastatin in Common Laboratory Growth Media

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Compound of Interest

Compound Name: *Imipenem and cilastatin*

Cat. No.: *B1256146*

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Audience: Researchers, scientists, and drug development professionals.

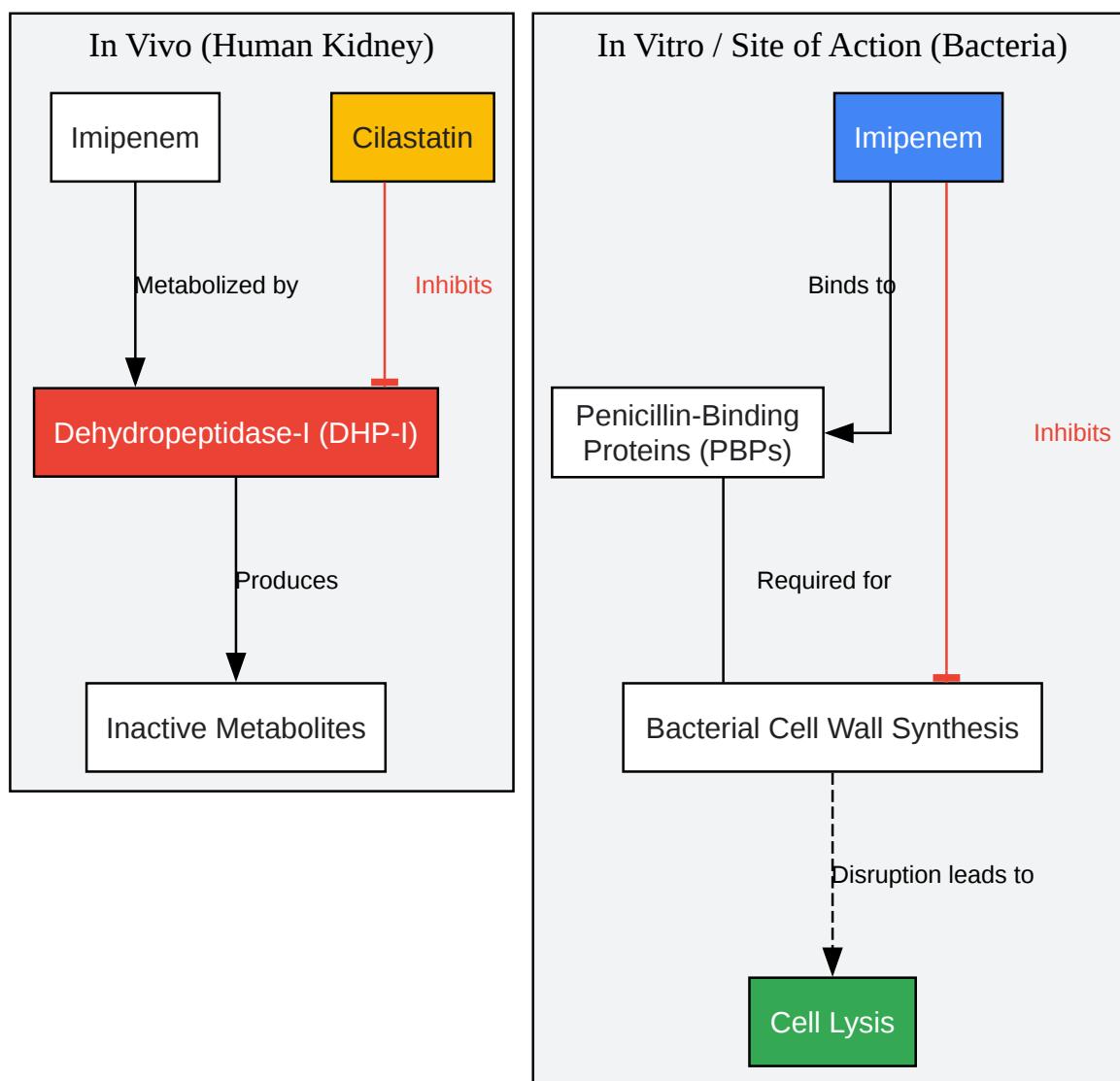
Introduction Imipenem is a broad-spectrum β -lactam antibiotic belonging to the carbapenem class, known for its potent activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic organisms.^{[1][2]} It functions by inhibiting bacterial cell wall synthesis.^{[1][3]} However, imipenem is rapidly metabolized in the kidneys by the enzyme dehydropeptidase-I (DHP-I).^{[1][4]} To counteract this, it is co-administered with cilastatin, a specific inhibitor of DHP-I, which prevents imipenem's degradation and ensures therapeutic concentrations.^{[1][4][5]}

The inherent chemical instability of imipenem in aqueous solutions presents a significant challenge for in vitro antimicrobial susceptibility testing (AST). The degradation of the antibiotic during incubation can lead to erroneously high Minimum Inhibitory Concentration (MIC) values, potentially misinforming clinical decisions. This application note provides a summary of imipenem/cilastatin stability in various laboratory media, detailed protocols for stability assessment, and key recommendations for researchers.

Mechanism of Action and Interaction

Imipenem exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall.^[1] This binding inhibits the cross-linking of the peptidoglycan matrix, weakening the cell wall and

leading to cell lysis and death due to osmotic pressure.[\[1\]](#) Cilastatin's role is purely protective; it has no antibacterial activity but ensures the bioavailability of imipenem by inhibiting its renal degradation.[\[5\]](#)



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Caption: Mechanism of Imipenem/Cilastatin Action and Interaction.

Quantitative Stability Data

The stability of imipenem is influenced by temperature, pH, concentration, and the specific components of the growth medium.[6][7][8][9] Dextrose, for instance, has been shown to decrease imipenem's stability.[10] Imipenem is the less stable component of the combination and its degradation is the primary determinant of the solution's lifespan.[10][11] The following table summarizes stability data from various studies.

Medium/Solution	Concentration(s)	Temperature	Stability Finding	Reference(s)
Cation-Adjusted Mueller-Hinton Broth	6 mg/L	30°C	Rapid decline; calculated half-life based on an exponential decline model.	[12]
Cation-Adjusted Mueller-Hinton Broth	Not specified	37°C	~85% loss of activity at 24 hours; virtually no detectable activity by 48 hours.	[12]
Mueller-Hinton Agar	MIC testing range	4°C	Mean time for a one-dilution shift in MIC was 4.33 days. Recommended use within 48-72 hours.	[13]
0.9% Sodium Chloride	5 mg/mL & 10 mg/mL	25°C	5 mg/mL solution stable for 6 hours. 10 mg/mL solution stable for 3-6 hours.	[9]
0.9% Sodium Chloride	5 mg/mL & 10 mg/mL	30°C & 40°C	5 mg/mL solution stable for 6 hours. 10 mg/mL solution stable for <1 hour.	[9]
5% Dextrose in Water (D5W)	5 mg/mL	Room Temp (23°C)	>10% loss in 6 hours.	[14]

5% Dextrose in Water (D5W)	5 mg/mL	Refrigerated (4°C)	>10% loss in 48 hours.	[14]
Total Parenteral Nutrient (TPN) Solutions	5 mg/mL	Not specified	Stable (≥90% remaining) for only 15 minutes.	[15]
Human Plasma	Not specified	Room Temp / Refrigerated	Unstable. Samples should be immediately frozen at -80°C.	[16]

Experimental Protocols

Accurate determination of imipenem stability is critical. Below are generalized protocols for assessing chemical stability via HPLC and biological activity via an MIC assay.

This protocol determines the concentration of imipenem over time in a liquid growth medium.

1. Preparation of Imipenem/Cilastatin Stock Solution:

- Aseptically reconstitute a vial of imipenem/cilastatin powder with sterile water or 0.9% NaCl to a known concentration (e.g., 5 mg/mL of each component).[15]
- Ensure complete dissolution. Do not heat the solution.[10]

2. Preparation of Test Samples:

- Add the stock solution to the target laboratory growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the final desired concentration (e.g., 6 mg/L).[12]
- Prepare multiple, identical aliquots in sterile containers for sampling at different time points.

3. Incubation:

- Incubate the test samples at the desired temperature (e.g., 30°C or 37°C).[12] If assessing photosensitivity, prepare a parallel set protected from light.[14]

4. Sample Collection and Analysis:

- At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot.

- Immediately analyze the sample using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the remaining concentration of imipenem.[15][17]
- If immediate analysis is not possible, samples may need to be mixed with a stabilizing buffer and flash-frozen at -80°C to halt degradation.[17]

5. Data Analysis:

- Plot the concentration of imipenem versus time.
- Calculate the percentage of imipenem remaining relative to the initial (time 0) concentration. Stability is often defined as the time until the concentration drops below 90% of the initial value.[6]
- Determine degradation kinetics (e.g., first-order degradation) and calculate the antibiotic's half-life in the medium.[18]

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Caption: Experimental Workflow for Chemical Stability Testing.

This protocol validates the chemical stability findings by measuring the biological effect of the degraded antibiotic.

1. Preparation of Aged Antibiotic Solution:

- Prepare a solution of imipenem/cilastatin in the desired growth medium as described in Protocol 1.
- "Age" the solution by incubating it at the test temperature (e.g., 37°C) for a duration known to cause significant degradation (e.g., 24 hours).[12]

2. Preparation of Inoculum:

- Prepare a standardized inoculum of a quality control bacterial strain (e.g., *Pseudomonas aeruginosa* ATCC 27853) according to CLSI or EUCAST guidelines.

3. Minimum Inhibitory Concentration (MIC) Assay:

- Control Group: Perform a standard MIC assay (e.g., broth microdilution) using a freshly prepared imipenem/cilastatin solution.
- Test Group: Concurrently, perform an identical MIC assay using the "aged" antibiotic solution.
- Incubate both sets of MIC panels under standard conditions.

4. Data Analysis:

- Read the MIC for both the fresh and aged antibiotic solutions.
- A significant increase (e.g., a shift of more than one dilution) in the MIC for the aged solution indicates a loss of biological activity due to degradation.[13] This confirms that the observed chemical degradation translates to reduced efficacy.

Key Considerations and Recommendations

- Temperature is Critical: Imipenem degradation is highly temperature-dependent.[9][19] Susceptibility tests requiring long incubation periods at 35-37°C will experience significant antibiotic loss.[12]
- Media Choice Matters: The composition of the growth media can affect stability. For routine work, agar dilution plates containing imipenem should be prepared and used within 48-72 hours when stored at 4°C.[13]
- Avoid Pre-made Frozen Panels: The manufacturer advises against freezing imipenem solutions, as it does not confer a stability advantage over refrigeration and can lead to decomposition.[10]

- Account for Degradation in Research: When conducting research involving extended imipenem exposure in vitro, researchers should consider the antibiotic's half-life. Some studies have suggested "topping up" the antibiotic during the experiment to maintain a consistent concentration.[12]
- Use Fresh Solutions: For accurate and reproducible MIC results, always use freshly prepared imipenem/cilastatin solutions on the day of the experiment.

Conclusion

The chemical instability of imipenem in standard laboratory growth media at incubation temperatures is a critical factor that must be managed to ensure the accuracy of antimicrobial susceptibility testing. The data clearly show that significant degradation occurs within a typical 24-hour incubation period. Researchers and laboratory professionals must utilize freshly prepared solutions and be aware of the limited stability window to avoid reporting falsely elevated MICs, which could impact both clinical treatment and drug development research.

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- To cite this document: BenchChem. [Application Note: Stability of Imipenem/Cilastatin in Common Laboratory Growth Media]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1256146#stability-of-imipenem-cilastatin-in-different-laboratory-growth-media>]

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